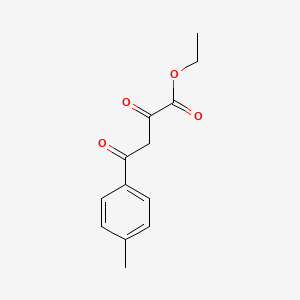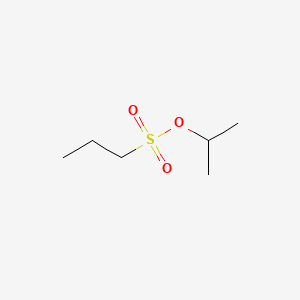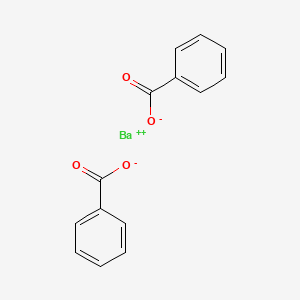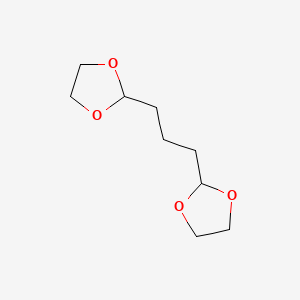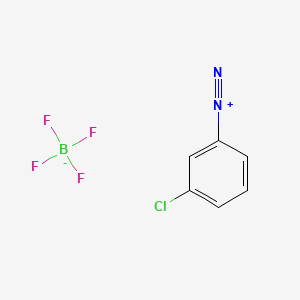
2-Chlor-N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetamid
Übersicht
Beschreibung
“2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” is a chemical compound with the empirical formula C5H6ClN3OS . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The SMILES string representation of the molecule is O=C(CCl)NC1=NN=C©S1 . This string provides a way to represent the structure of the chemical compound using ASCII strings.Physical and Chemical Properties Analysis
The molecular weight of “2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” is 221.66 . It is a solid substance .Wissenschaftliche Forschungsanwendungen
Anticancer-Aktivität
Verbindungen mit einem 1,3,4-Thiadiazol-Rest weisen nachweislich anticancerogene Eigenschaften auf. So haben bestimmte Derivate eine Aktivität gegen bestimmte Krebszelllinien gezeigt, indem sie das Wachstum hemmen oder die Apoptose über den Caspase-Weg induzieren .
Antimikrobielle Mittel
Das 1,3,4-Thiadiazol-Gerüst ist bekannt für seine antimikrobiellen Eigenschaften. Es wurde in verschiedene Medikamente mit unterschiedlichen biologischen Wirkungen wie Sulfamethoxazol und Acetazolamid integriert .
Entzündungshemmende und analgetische Wirkungen
Indolderivate mit einer Thiadiazolstruktur haben in Forschungsstudien entzündungshemmende und analgetische Wirkungen gezeigt .
Synthese von Derivaten
Die Thiadiazolgruppe wird häufig bei der Synthese neuer Derivate zur biologischen Bewertung verwendet. Dies beinhaltet Reaktionen mit anderen Verbindungen, um neuartige Entitäten mit potenziellen biologischen Aktivitäten zu erzeugen .
Anticancer-Screening
Thiadiazolderivate wurden entwickelt und gegen verschiedene Zelllinien auf ihre anticancerogene Aktivität getestet. Dies umfasst das Screening gegen Mäuseembryoblasten- und humane Lungenadenokarzinomzellen .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that thiadiazole derivatives, which include this compound, can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds have been studied for their broad spectrum of biological activities .
Mode of Action
The ability of thiadiazole-containing compounds to cross cellular membranes allows them to interact strongly with biological targets . This interaction can lead to various changes in the cell, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes, which suggests good bioavailability .
Result of Action
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting that they may have various effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is crucial for controlling the pH levels in certain biological systems. Additionally, 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide interacts with proteins involved in cellular signaling pathways, potentially altering their function and downstream effects.
Cellular Effects
The effects of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase-dependent pathways . Furthermore, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.
Molecular Mechanism
At the molecular level, 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide exerts its effects through several mechanisms. It binds to the active site of urease, inhibiting its enzymatic activity and preventing the hydrolysis of urea . This binding interaction is facilitated by the thiadiazole ring, which forms hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues. Additionally, the compound can modulate the activity of other enzymes and proteins by altering their conformation and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of urease activity and persistent changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide vary with different dosages in animal models. At low doses, the compound effectively inhibits urease activity without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage and dysfunction.
Metabolic Pathways
2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites. The compound’s metabolism can also influence its pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration gradient and the presence of specific transporters . Once inside the cell, the compound can bind to proteins and other biomolecules, affecting its localization and accumulation. This distribution is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This localization is essential for its ability to modulate cellular processes and exert its biochemical effects.
Eigenschaften
IUPAC Name |
2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3OS/c1-3-8-9-5(11-3)7-4(10)2-6/h2H2,1H3,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRMIMUGNZLYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300495 | |
| Record name | 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21521-87-9 | |
| Record name | 21521-87-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


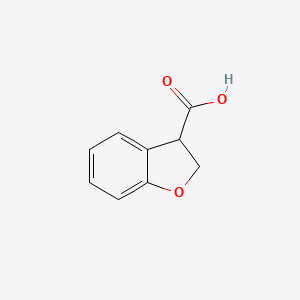
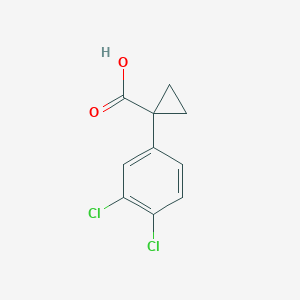
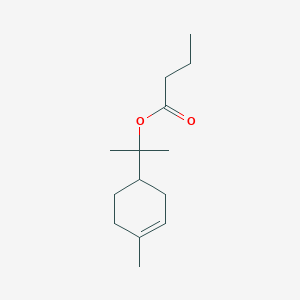

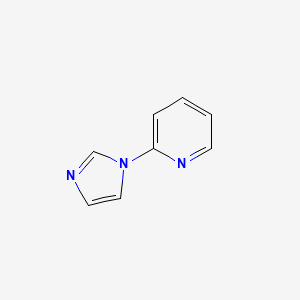
![1',3'-Dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine]](/img/structure/B1594666.png)
